S-acetyl-L-glutathione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-47-5 | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Characterization and Metabolic Fate of S Acetyl L Glutathione
S-Acetyl-L-Glutathione as a Glutathione (B108866) Prodrug
This compound (SAG) is a derivative of glutathione (GSH) designed to function as a prodrug. chemicalbook.com The use of GSH itself as a therapeutic agent is limited by its unfavorable pharmacokinetic properties, including poor absorption and rapid degradation when administered orally. glutathionepharmacist.comnih.gov SAG was developed to overcome these limitations by enhancing stability and bioavailability, thereby serving as an efficient delivery system to replenish intracellular GSH levels. chemicalbook.comglutathionepharmacist.com
The key structural modification in SAG is the attachment of an acetyl group to the sulfur atom of the cysteine residue within the glutathione tripeptide. esliteglutathione.com This acetylation serves a critical protective function. It shields the reactive thiol (-SH) group, preventing the decomposition and oxidation of the glutathione molecule as it passes through the digestive system. esliteglutathione.comchemicalbook.comoptimalcircadianhealth.com
This chemical modification renders SAG more stable in biological fluids, such as blood plasma, compared to unmodified GSH. mdpi.comnih.govgraphyonline.com While oral GSH is largely hydrolyzed in the gut by enzymes like γ-glutamyl transpeptidase, the acetyl group on SAG protects it from this premature breakdown, allowing the intact molecule to be absorbed. esliteglutathione.comgraphyonline.comgoogleapis.com
The enhanced stability of this compound facilitates its absorption through the intestinal wall. nih.govgoogleapis.com By preventing enzymatic degradation in the gut, a greater concentration of the intact molecule is available to pass into the bloodstream for systemic distribution. esliteglutathione.comgoogleapis.comnootropicsdepot.com Once in circulation, SAG remains more stable than GSH, allowing for effective transport to various tissues and cells throughout the body. mdpi.comnih.govcaymanchem.com Clinical studies have shown that after oral administration of SAG, the prodrug itself is not quantifiable in plasma, which suggests a rapid deacetylation process following absorption. semanticscholar.org
Cellular Uptake and Intracellular Conversion Pathways
This compound is capable of crossing cellular membranes to enter target cells directly. mdpi.comnih.govcasi.org This ability to be taken up by cells is a significant advantage over GSH, which is not transported into cells to a significant extent. mdpi.comnutricology.com The lipophilic nature of the acetyl group is thought to facilitate this transport across the cell membrane, allowing SAG to efficiently reach the cytoplasm. youtube.com
Once inside the cell, SAG is converted into its active form, reduced glutathione (GSH). esliteglutathione.com This activation occurs through the hydrolysis of the thioester bond, a reaction catalyzed by abundant cytoplasmic enzymes known as thioesterases. mdpi.comnih.govgraphyonline.comgoogleapis.com These enzymes cleave the acetyl group from the sulfur atom, releasing the active, reduced glutathione directly within the cell where it is needed. esliteglutathione.comgoogleapis.com This intracellular conversion ensures that the delivered GSH is available to participate in its various biological functions, such as antioxidant defense and detoxification. esliteglutathione.commdpi.com
Comparative Studies on Intracellular Glutathione Replenishment Capacity
Research indicates that this compound is significantly more effective at replenishing intracellular glutathione levels compared to direct supplementation with L-glutathione. makewell.ukesliteglutathione.com Studies have demonstrated that SAG can effectively restore intracellular GSH in fibroblasts from individuals with genetic glutathione synthetase deficiency. chemicalbook.comgoogleapis.comcaymanchem.com
A human pharmacokinetic study directly compared the effects of a single oral dose of SAG versus GSH. The results showed that administration of SAG led to a significantly higher rate and extent of GSH absorption in plasma. glutathionepharmacist.com Specifically, the maximum concentration (Cmax) of plasma GSH was 57.4% higher, and the total exposure over 24 hours (AUC 0-24h) was 68.8% higher after SAG supplementation compared to GSH supplementation. glutathionepharmacist.com
Table 1: Comparative Pharmacokinetics of Plasma GSH after Oral Administration of SAG vs. GSH
| Pharmacokinetic Parameter | SAG Administration | GSH Administration | Percentage Increase with SAG |
|---|---|---|---|
| Cmax (Maximum Concentration) | Higher | Lower | +57.4% |
| AUC 0-24h (Total Exposure) | Higher | Lower | +68.8% |
Data sourced from a single-dose crossover study in healthy volunteers. glutathionepharmacist.com
This superior bioavailability translates to a more potent capacity for replenishing cellular GSH stores. For instance, in both mock-infected and HSV-1 infected cells, SAG was found to be a significantly more efficient GSH-replenishment agent than GSH itself. mdpi.com
Evaluation of Intracellular GSH Levels Following this compound Administration
This compound (SAG) is a derivative of glutathione (GSH) designed to overcome the limitations of direct GSH supplementation, namely its poor stability and bioavailability. esliteglutathione.comhormonesynergy.comesliteglutathione.com The key structural feature of SAG is the acetylation of the sulfur atom on the cysteine residue. esliteglutathione.com This modification protects the molecule from degradation in the gastrointestinal tract and plasma, allowing it to be absorbed more readily. hormonesynergy.comgraphyonline.com
Once inside the cell, SAG is hydrolyzed by cytoplasmic thioesterases, enzymes that remove the acetyl group, releasing active GSH. graphyonline.comresearchgate.net This intracellular conversion ensures that the functional form of glutathione is delivered directly where it is needed to perform its vital roles in antioxidant defense and detoxification. esliteglutathione.commakewell.uk
Studies in various cellular models have demonstrated the efficacy of SAG in elevating intracellular GSH levels. For instance, in cultured fibroblasts from patients with glutathione synthetase deficiency, a condition characterized by abnormally low GSH levels, administration of SAG effectively replenished the intracellular GSH content. researchgate.netcasi.orgnih.gov Similarly, research on human fibroblast cells infected with the herpes simplex-1 virus showed that SAG administration not only restored depleted intracellular GSH levels but did so more efficiently than direct GSH supplementation. researchgate.netcasi.org
The capacity of SAG to increase intracellular GSH has also been observed in other cell types. Studies using rat brain synaptosomes have reported an increase in intracellular GSH following incubation with SAG. graphyonline.commdpi.com This ability to cross cellular membranes and subsequently augment intracellular GSH concentrations highlights the potential of SAG as an effective delivery system for glutathione. graphyonline.comnih.gov
| Cellular Model | Condition | Key Finding | Reference |
|---|---|---|---|
| Fibroblasts from patients with glutathione synthetase deficiency | Genetic GSH deficiency | SAG administration normalized intracellular GSH content. | researchgate.netcasi.orgnih.gov |
| Human foreskin fibroblasts | Herpes simplex virus 1 (HSV-1) infection | SAG efficiently and dose-dependently restored intracellular GSH levels, proving more effective than GSH supplementation. | researchgate.net |
| Rat brain synaptosomes | In vitro incubation | Incubation with SAG led to a significant increase in intracellular GSH. | graphyonline.commdpi.com |
| Primary hepatic cells | Carbon tetrachloride-induced cytotoxicity | SAG pre-treatment restored GSH levels. | nih.gov |
Efficacy Comparison with Direct Glutathione Supplementation in Cellular Models
Direct oral supplementation with glutathione (GSH) is largely ineffective due to its rapid degradation by enzymes in the digestive tract, leading to poor absorption and low bioavailability. hormonesynergy.comesliteglutathione.comgoogle.com this compound (SAG) is a more stable and bioavailable form of glutathione, making it a more effective option for increasing intracellular glutathione levels when taken orally. hormonesynergy.commakewell.ukbiolyphar.com
The primary advantage of SAG over direct GSH supplementation lies in its chemical structure. The acetyl group attached to the sulfur atom of the cysteine residue in SAG protects the molecule from enzymatic breakdown in the gut. hormonesynergy.comnbinno.com This allows SAG to be absorbed intact into the bloodstream and subsequently taken up by cells. hormonesynergy.comgraphyonline.com Once inside the cell, the acetyl group is removed, releasing functional glutathione. hormonesynergy.commakewell.uk
In contrast, extracellular GSH is unable to readily cross cell membranes. researchgate.net Instead, it is typically broken down into its constituent amino acids (glutamate, cysteine, and glycine) by enzymes on the cell surface, which are then transported into the cell to be reassembled into GSH. researchgate.net This process is less efficient than the direct intracellular delivery of GSH afforded by SAG.
Several studies have directly compared the efficacy of SAG and GSH in cellular models. In a study involving human foreskin fibroblasts infected with herpes simplex virus type 1 (HSV-1), SAG was found to be significantly more effective than GSH at replenishing the depleted intracellular GSH levels. researchgate.netmdpi.com Another study demonstrated that in a mouse model of HSV-1 infection, only SAG administration significantly improved survival rates, while GSH showed no protective effect. casi.orgcaymanchem.com Furthermore, a comparative bioavailability study in healthy volunteers showed that the rate and extent of GSH absorption in plasma were higher after a single oral dose of SAG compared to GSH. graphyonline.comglutathionepharmacist.com
| Model | Parameter Measured | Result | Reference |
|---|---|---|---|
| Human foreskin fibroblasts (HSV-1 infected) | Intracellular GSH levels | SAG was more efficient than GSH in restoring intracellular GSH. | researchgate.netmdpi.com |
| Mouse model (HSV-1 infection) | Survival rate | SAG significantly increased survival, whereas GSH had no effect. | casi.orgcaymanchem.com |
| Healthy human volunteers (oral administration) | Plasma GSH absorption (Cmax and AUC) | SAG resulted in a significantly higher rate and extent of GSH absorption compared to GSH. | graphyonline.comglutathionepharmacist.com |
Molecular Mechanisms of Action of S Acetyl L Glutathione in Biological Systems
Direct and Indirect Antioxidant Modalities
Glutathione (B108866), replenished by SAG, is a cornerstone of the cellular antioxidant defense system, operating through both direct and indirect mechanisms to neutralize harmful reactive oxygen species (ROS) and maintain redox homeostasis.
Once converted to glutathione within the cells, SAG contributes to the direct scavenging of a wide array of reactive oxygen species. gihichem.comturnberrying.comprominentnutrition.com Glutathione can directly neutralize hydroxyl radicals (·OH) and hydrogen peroxide (H₂O₂), thereby protecting cellular components like mitochondrial DNA from oxidative damage. gihichem.comnih.govnih.gov This direct antioxidant activity is a fundamental aspect of cellular protection against the damaging effects of oxidative stress, which is implicated in the progression of numerous diseases. mdpi.com
The capacity of glutathione to directly quench these reactive molecules helps to prevent a cascade of oxidative damage to lipids, proteins, and nucleic acids. This scavenging activity is crucial in tissues with high metabolic rates and significant ROS production, such as the liver. gihichem.com
A key indirect antioxidant function of glutathione is its role in regenerating other vital antioxidants, most notably ascorbate (Vitamin C) and tocopherols (Vitamin E). esliteglutathione.combiolyphar.comnewpfc.com This function is part of a synergistic antioxidant network within the cell.
Tocopherol, a lipid-soluble antioxidant, protects cell membranes from lipid peroxidation by scavenging lipid peroxy radicals. In this process, tocopherol itself becomes a tocopheroxyl radical. Ascorbate can then reduce this radical back to its active tocopherol form. In turn, the oxidized ascorbate (dehydroascorbate) is regenerated by glutathione. nih.gov This intricate cycle, often referred to as the ascorbate-glutathione cycle, ensures the continued availability of these critical antioxidants to protect against oxidative damage. nih.govnih.govoup.comwikipedia.org
| Antioxidant | Oxidized Form | Regenerating Agent | Key Enzyme(s) |
|---|---|---|---|
| α-Tocopherol (Vitamin E) | Tocopheroxyl Radical | Ascorbate (Vitamin C) | N/A (Direct reaction) |
| Ascorbate (Vitamin C) | Dehydroascorbate | Glutathione (GSH) | Dehydroascorbate Reductase (DHAR) |
| Glutathione (GSH) | Glutathione Disulfide (GSSG) | NADPH | Glutathione Reductase (GR) |
Glutathione serves as a critical cofactor for several antioxidant enzymes, most notably the glutathione peroxidases (GPx). creative-proteomics.comtandfonline.com These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as the reducing substrate. tandfonline.comnih.gov In this process, two molecules of reduced glutathione (GSH) are oxidized to form one molecule of glutathione disulfide (GSSG).
The activity of GPx is essential for protecting cells from the damaging effects of peroxides. Studies have demonstrated that administration of SAG can restore GPx activity that has been impaired by oxidative stress. tandfonline.comnih.govgsh-world.com By maintaining a sufficient intracellular pool of reduced glutathione, SAG ensures the proper functioning of these enzyme-dependent antioxidant pathways, which are crucial for cellular defense. nih.gov
Regulation of Protein Thiol Redox Status
Beyond its direct and indirect antioxidant roles, glutathione plays a pivotal role in the post-translational regulation of protein function through the modification of cysteine thiol groups.
S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a target protein. creative-proteomics.commdpi.com This process can occur under conditions of mild oxidative or nitrosative stress and serves as a protective mechanism, preventing the irreversible oxidation of cysteine thiols to sulfinic or sulfonic acids. mdpi.comresearchgate.netnih.govnih.gov
The formation of S-glutathionylated proteins can be catalyzed by enzymes such as glutathione S-transferases (GSTs) or can occur non-enzymatically through thiol-disulfide exchange with GSSG or via reactions with oxidized cysteine intermediates like sulfenic acid. creative-proteomics.comnih.govnih.gov The reverse process, de-glutathionylation, is primarily catalyzed by enzymes called glutaredoxins (Grx), which restore the protein's original reduced state. creative-proteomics.comnih.gov This dynamic cycle of glutathionylation and de-glutathionylation acts as a redox-sensitive switch, modulating protein function in response to the cellular redox environment. nih.gov
The addition of the glutathione molecule, which has a molecular weight of 305 Daltons and carries a net negative charge, can induce significant conformational changes in the target protein. mdpi.comnih.gov These structural alterations can, in turn, modify the protein's function in several ways:
Enzymatic Activity: S-glutathionylation can either inhibit or, in some cases, enhance the catalytic activity of enzymes. mdpi.combohrium.com For example, the activity of enzymes in the glycolysis pathway, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), can be reduced by S-glutathionylation. researchgate.net
Protein-Protein Interactions: The conformational changes can affect the binding affinity of the protein for other proteins, thereby modulating signaling pathways and protein complexes. nih.gov
Cellular Signaling: S-glutathionylation of key signaling proteins, such as kinases and phosphatases, can alter their activity and influence downstream signaling cascades. nih.govnih.gov
This regulatory mechanism is integral to a wide range of cellular processes, including energy metabolism, cytoskeletal dynamics, calcium homeostasis, and antioxidant defense. nih.govnih.gov Dysregulation of S-glutathionylation has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders and cancer. mdpi.com
| Protein Function | Effect of S-Glutathionylation | Example Proteins |
|---|---|---|
| Enzyme Catalysis | Inhibition or activation of enzymatic activity. | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Protein Tyrosine Phosphatases |
| Signal Transduction | Modulation of kinase and phosphatase activity, altering signaling pathways. | Ras, Protein Kinase A |
| Cytoskeletal Regulation | Inhibition of actin polymerization. | Actin |
| Calcium Homeostasis | Alteration of ion channel and pump function. | Calcium-transporting ATPase (SERCA) |
Modulation of Cellular Detoxification Pathways
S-Acetyl-L-Glutathione (SAG) plays a pivotal role in cellular detoxification by augmenting the intracellular pool of glutathione (GSH), the body's master antioxidant. esliteglutathione.comcasi.org Once inside the cell, SAG is deacetylated by intracellular enzymes, releasing active GSH. esliteglutathione.com This replenishment of GSH is crucial for a multitude of detoxification processes that protect cells from damage induced by both internal and external toxins.
A primary mechanism of detoxification involving glutathione is the conjugation with a wide array of electrophilic compounds. nih.govpharmacy180.com These reactive molecules, which can be either byproducts of normal metabolism (endogenous) or foreign substances like pollutants and drugs (xenobiotics), possess an electron-deficient center. pharmacy180.com Glutathione, possessing a nucleophilic thiol (-SH) group on its cysteine residue, readily attacks these electrophilic centers. nih.govpharmacy180.com This reaction, known as conjugation, forms a more water-soluble and less toxic glutathione S-conjugate. nih.govoptimalcircadianhealth.com This increased solubility facilitates the elimination of the toxin from the body, typically through urine or bile. nih.gov By effectively increasing intracellular GSH levels, this compound ensures the availability of this critical substrate for the neutralization of harmful electrophiles. casi.org
Table 1: Examples of Compounds Detoxified by Glutathione Conjugation
| Compound Class | Specific Examples |
| Environmental Pollutants | Polycyclic aromatic hydrocarbons |
| Heavy Metals | Mercury, Cadmium |
| Drugs | Acetaminophen |
| Endogenous Compounds | Peroxidized lipids |
While the conjugation of glutathione with electrophiles can occur spontaneously, this reaction is significantly accelerated by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.govwikipedia.org GSTs are phase II metabolic enzymes that catalyze the nucleophilic attack of GSH on the electrophilic centers of xenobiotic substrates. wikipedia.orgyoutube.com These enzymes play a critical role in cellular detoxification by increasing the rate and specificity of glutathione conjugation reactions. nih.govnih.gov
There are several classes of GSTs, including cytosolic, mitochondrial, and microsomal forms, each with varying substrate specificities. wikipedia.orgnih.gov This diversity allows the cell to detoxify a vast range of harmful compounds. nih.gov The catalytic action of GSTs makes the detoxification process highly efficient, protecting crucial cellular components like proteins and nucleic acids from damage by electrophiles. wikipedia.org The efficacy of this detoxification system is dependent on a steady supply of GSH. wikipedia.org this compound, by serving as a reliable source for intracellular GSH, supports the catalytic activity of GSTs in their protective role. casi.orgoptimalcircadianhealth.com
Beyond conjugation with large xenobiotics, glutathione is essential for the detoxification of smaller, highly reactive and toxic aldehydes produced during normal metabolism, such as methylglyoxal and formaldehyde. drugbank.comnih.govtmc.edu
Methylglyoxal Detoxification: Methylglyoxal is a cytotoxic byproduct of glycolysis. nih.gov Its detoxification is primarily carried out by the glyoxalase system, which consists of two enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2). drugbank.commdpi.com This system utilizes glutathione as a cofactor. drugbank.com Glyoxalase I catalyzes the conversion of methylglyoxal and GSH into S-D-lactoylglutathione. drugbank.comnih.gov Subsequently, glyoxalase II hydrolyzes S-D-lactoylglutathione to D-lactate and regenerates the reduced glutathione. drugbank.commdpi.com
Formaldehyde Detoxification: Formaldehyde is a ubiquitous and highly reactive endogenous metabolite that can cause cellular damage. nih.govnih.govresearchgate.netbohrium.com Glutathione plays a direct role in its detoxification by spontaneously reacting with formaldehyde to form S-hydroxymethylglutathione. nih.gov This intermediate is then further metabolized by enzymes like alcohol dehydrogenase 5 (ADH5), ultimately yielding formate and regenerating GSH. nih.govresearchgate.netbohrium.com Depletion of cellular GSH increases the toxicity of formaldehyde. tmc.edu
By ensuring a sufficient intracellular concentration of GSH, this compound supports the efficiency of the glyoxalase system and the detoxification of formaldehyde, preventing the accumulation of these toxic metabolic byproducts.
Influence on Mitochondrial Function and Bioenergetics
Mitochondria, the primary sites of cellular energy production, are also a major source of reactive oxygen species (ROS). nih.govmdpi.com Maintaining a healthy mitochondrial redox state is critical for cellular survival, and mitochondrial glutathione (mGSH) is a key player in this process. nih.govnih.gov
Glutathione is synthesized exclusively in the cytosol and cannot be produced within the mitochondria. nih.gov Due to its negative charge at physiological pH and the negative membrane potential of the inner mitochondrial membrane, GSH cannot freely diffuse into the mitochondrial matrix. nih.govmdpi.com Its transport is mediated by specific protein carriers. nih.govmdpi.com Studies suggest that acetylated forms of glutathione, such as this compound, are more bioavailable and may be able to increase intracellular glutathione levels, including within the mitochondria. caringsunshine.com While direct evidence for SAG crossing the mitochondrial membrane is still being investigated, its ability to efficiently raise cytosolic GSH levels is crucial for replenishing the mitochondrial pool via these transporters. casi.org An alternative pathway for mitochondrial GSH supply has also been proposed, involving the transport of S-D-lactoylglutathione into the mitochondria, where it is hydrolyzed by mitochondrial glyoxalase II to release GSH. mdpi.comnih.gov
The mitochondrial respiratory chain, while essential for ATP synthesis, inevitably produces ROS such as superoxide (B77818) and hydrogen peroxide. nih.gov An accumulation of these ROS leads to oxidative stress, which can damage mitochondrial DNA, proteins, and lipids, impairing mitochondrial function and potentially triggering cell death. nih.govnih.gov
Mitochondrial glutathione is a primary line of defense against this oxidative stress. nih.govcymbiotika.com It acts as a potent antioxidant, directly neutralizing ROS and serving as a cofactor for mitochondrial antioxidant enzymes like glutathione peroxidase and glutathione S-transferases. nih.govmdpi.com These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, respectively. nih.gov By replenishing the mGSH pool, this compound enhances the capacity of mitochondria to neutralize ROS, thereby reducing oxidative damage and supporting mitochondrial integrity and bioenergetic function. nih.govresearchgate.net
Support for Mitochondrial Integrity and Activity
This compound (SAG) plays a crucial role in maintaining mitochondrial health by replenishing intracellular levels of glutathione (GSH), the most abundant endogenous antioxidant. casi.org Mitochondria, the primary sites of cellular energy production, are also a major source of reactive oxygen species (ROS), which can lead to oxidative damage and mitochondrial dysfunction if not properly neutralized. researchgate.net Mitochondrial GSH (mGSH) represents a critical line of defense against this oxidative stress, constituting about 10-15% of the total cellular GSH pool. casi.orgnih.gov The acetyl group on SAG protects the molecule from degradation, allowing it to be taken up by cells and subsequently converted into active GSH by intracellular enzymes called thioesterases. casi.org This enhanced bioavailability makes SAG an effective strategy for bolstering the mGSH pool, thereby supporting mitochondrial integrity and activity. mdpi.com
Maintaining Mitochondrial Integrity:
Mitochondrial integrity is preserved through several mechanisms supported by adequate levels of mGSH, which are in turn maintained by SAG. A primary function of mGSH is the detoxification of ROS generated during oxidative phosphorylation. frontiersin.org Depletion of mGSH sensitizes mitochondria to oxidative damage, which can compromise the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent cell death. nih.gov
Research has demonstrated that SAG administration can counteract oxidative damage and support mitochondrial quality control mechanisms. In a study utilizing a model of carbon tetrachloride (CCl4)-induced liver injury in mice, SAG treatment was shown to restore the balance of key antioxidants and mitigate oxidative stress markers within the liver. researchgate.net This restoration of the antioxidant environment is crucial for protecting mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), from oxidative damage. mdpi.com
Furthermore, SAG has been shown to support mitophagy, the selective degradation of damaged or dysfunctional mitochondria. researchgate.net This is a vital quality control process for maintaining a healthy mitochondrial population. In the aforementioned liver injury model, CCl4 exposure led to an accumulation of damaged mitochondria. SAG administration significantly increased the expression of PINK1 and Parkin, two key proteins that mediate the removal of dysfunctional mitochondria, thereby promoting mitochondrial homeostasis. researchgate.net
The table below summarizes findings from a study investigating the effect of this compound on markers of oxidative stress and mitophagy in a CCl4-induced liver injury model in mice.
Table 1: Effect of this compound on Oxidative Stress and Mitophagy Markers
| Parameter | Control Group | CCl4-Treated Group | CCl4 + SAG-Treated Group |
|---|---|---|---|
| Oxidative Stress Markers | |||
| Superoxide Dismutase (SOD) Activity | Normal | Decreased | Restored |
| Glutathione (GSH) Levels | Normal | Decreased | Restored |
| Glutathione Disulfide (GSSG) Levels | Normal | Increased | Reduced |
| Glutathione Peroxidase (GPx) Activity | Normal | Decreased | Restored |
| Malondialdehyde (MDA) Levels | Normal | Increased | Reduced |
| Hydrogen Peroxide (H2O2) Levels | Normal | Increased | Reduced |
| Reactive Oxygen Species (ROS) Levels | Normal | Increased | Reduced |
| Mitophagy Markers | |||
| PINK1 Expression | Normal | Decreased | Increased |
This table is based on data from Di Paola et al., 2022. researchgate.net
Enhancing Mitochondrial Activity:
By mitigating oxidative stress, SAG indirectly supports the primary function of mitochondria: efficient energy production. The electron transport chain (ETC), the site of oxidative phosphorylation, is particularly vulnerable to oxidative damage. ROS can damage ETC complexes, leading to impaired electron flow and reduced ATP synthesis. researchgate.net Maintaining a robust mGSH pool is essential for protecting these complexes and ensuring their optimal function. nih.gov
Specifically, mGSH is a critical cofactor for enzymes like glutathione peroxidase, which neutralizes harmful peroxides. mdpi.com It also plays a role in the reversible S-glutathionylation of mitochondrial proteins, including components of the ETC like Complex I. nih.govfrontiersin.org This process can protect critical cysteine residues from irreversible oxidative damage and modulate enzyme activity in response to cellular redox status, thereby helping to maintain ATP production. nih.govfrontiersin.org While direct studies measuring ATP production following SAG administration are limited, its established ability to restore GSH levels strongly suggests a supportive role in mitochondrial bioenergetics. mdpi.com The reduction of oxidative stress by SAG, as evidenced by lower levels of H2O2 and other ROS, creates a more favorable environment for the efficient functioning of the ETC and ATP synthesis. researchgate.net
S Acetyl L Glutathione in Cellular Regulation and Signaling
Regulation of Cellular Redox Signaling Cascades
The regulatory capacity of S-Acetyl-L-glutathione is fundamentally linked to its ability to influence the cellular redox state, which in turn governs the activity of numerous signaling molecules and pathways.
The ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cellular redox environment. nih.govacib.atresearchgate.net In healthy cells, this ratio is maintained at a high level, reflecting a reduced state. acib.atresearchgate.net A shift towards a lower GSH/GSSG ratio signifies a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity. nih.govnih.gov This balance is not merely a passive reflection of oxidative stress but an active signaling nexus that can control cellular functions. researchgate.net Changes in the GSH/GSSG ratio can trigger downstream signaling events that dictate whether a cell will proliferate, differentiate, or undergo apoptosis. nih.govajol.info Although direct studies extensively detailing the specific effects of this compound on the GSH/GSSG ratio are developing, its role as a GSH precursor suggests it contributes to maintaining a favorable redox balance by replenishing intracellular GSH stores. researchgate.netnih.gov
The cellular redox state, significantly influenced by the GSH/GSSG ratio, directly impacts the activity of key transcription factors that regulate cellular responses to stress and inflammation. epa.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2): Under conditions of oxidative stress, often characterized by a decrease in the GSH/GSSG ratio, the transcription factor Nrf2 is activated. nih.govnih.gov Nrf2 promotes the expression of a suite of antioxidant and detoxification genes, thereby helping to restore redox homeostasis. mdpi.com Depletion of GSH has been shown to activate Nrf2. nih.govresearchgate.net As a molecule that can replenish intracellular GSH, this compound is positioned to modulate the Nrf2 pathway, although the precise dynamics of this regulation are an area of ongoing research.
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): NF-κB is a central regulator of inflammatory and immune responses. nih.gov Its activation can be influenced by the cellular redox status. researchgate.net While some studies suggest that oxidative stress can activate NF-κB, others indicate that a pro-oxidant state can inhibit its activity. nih.gov Glutathione depletion has been demonstrated to activate NF-κB in a dose-dependent manner. nih.govresearchgate.net
AP-1 (Activator protein-1): The AP-1 transcription factor is involved in a range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Its activity is also subject to redox regulation. The nuclear transcription factor c-Jun, a component of AP-1, can be directly modulated by the GSH/GSSG ratio. nih.gov
Modulation of Cell Proliferation and Differentiation Processes
Glutathione itself is intricately involved in the regulation of cell proliferation and differentiation. ajol.inforesearchgate.net The cellular redox state, largely determined by the GSH pool, appears to be a critical factor in these processes. ajol.info A more reduced environment, characterized by high levels of GSH, is generally associated with cell proliferation. ajol.inforesearchgate.net Conversely, a shift towards a more oxidized state can favor differentiation or apoptosis. ajol.info Studies on skeletal muscle cells have indicated that GSH levels fluctuate during the differentiation process, suggesting a dynamic regulatory role. ajol.info By serving as a precursor to GSH, this compound can influence the intracellular thiol redox state, which is essential for normal redox signaling and can thereby affect cell proliferation. ajol.info
Induction of Programmed Cell Death (Apoptosis) Mechanisms
This compound has been shown to selectively induce apoptosis, or programmed cell death, in certain cancer cell lines, highlighting its potential as a targeted therapeutic agent. esliteglutathione.comnih.gov
Research has demonstrated that this compound can trigger significant apoptosis in several human lymphoma cell lines. nih.govspandidos-publications.com Notably, this effect was observed to be selective for cancer cells, with minimal impact on normal lymphocytes. esliteglutathione.comspandidos-publications.com The induction of apoptosis was found to be both dose- and time-dependent. nih.govspandidos-publications.com
| Neoplastic Cell Line | Cell Type | Apoptotic Response to this compound | Effect on Normal Cells (BT Lymphocytes) |
|---|---|---|---|
| Daudi | Human Burkitt's lymphoma | Significant apoptosis induced nih.govspandidos-publications.com | No or little effect nih.govspandidos-publications.com |
| Raji | Human Burkitt's lymphoma | Significant apoptosis induced nih.govspandidos-publications.com | |
| Jurkat | Human T-cell leukemia | Significant apoptosis induced nih.govspandidos-publications.com | |
| Hut-78 | Human cutaneous T-cell lymphoma | No or little effect nih.gov | No or little effect nih.gov |
The mechanisms by which this compound induces apoptosis appear to be complex and can involve both glutathione-dependent and -independent pathways.
Glutathione-Independent Apoptosis: Interestingly, in the case of human lymphoma cells, this compound was found to induce apoptosis through a mechanism that is independent of an increase in intracellular GSH. esliteglutathione.comnih.govsemanticscholar.org In fact, in the sensitive lymphoma cell lines (Daudi, Raji, and Jurkat), treatment with this compound led to a depletion of intracellular GSH. nih.govspandidos-publications.com This suggests that the pro-apoptotic effect in these cells is not mediated by the antioxidant properties of glutathione but rather by other mechanisms potentially triggered by the compound itself or its metabolites. nih.govsemanticscholar.org
Glutathione-Dependent Apoptosis: In a broader context, the depletion of intracellular GSH is a common feature in the initiation and progression of apoptosis triggered by various stimuli. frontiersin.orgresearchgate.net A sudden drop in GSH levels can lead to an abrupt redox imbalance, favoring the formation of ROS and protein disulfides, which can act as triggers for the intrinsic apoptotic pathway. frontiersin.org Therefore, while the action of this compound in some cancer cells is GSH-independent, its ability to modulate intracellular GSH levels points to the potential for it to influence glutathione-dependent apoptotic pathways in other cellular contexts.
Immunomodulatory Roles in Cellular Contexts
This compound (SAG), a prodrug of the endogenous antioxidant glutathione (GSH), plays a significant role in modulating the immune system at a cellular level. By influencing the function of key immune cells and regulating the production of signaling molecules, SAG contributes to the fine-tuning of both innate and adaptive immune responses.
Influence on Innate and Adaptive Immune Cell Function (e.g., Macrophages, T Lymphocytes)
This compound exerts distinct effects on various immune cells, including macrophages and T lymphocytes, which are critical components of the innate and adaptive immune systems, respectively. Glutathione itself is essential for the proper functioning of the immune system, participating in processes such as T-lymphocyte proliferation and the phagocytic activity of neutrophils.
Research has demonstrated that SAG can selectively induce apoptosis (programmed cell death) in human lymphoma cell lines, including those of T-lymphocyte origin like Jurkat cells. healthline.com A study on various lymphoma cell lines showed that SAG induced significant apoptosis in Daudi, Raji, and Jurkat cells, while having minimal effect on Hut-78 lymphoma cells and normal BT lymphocytes. chemicalbook.com This selective effect on cancerous lymphocytes suggests a potential role for SAG in modulating lymphocyte populations. The mechanism appears to involve, at least in part, the depletion of intracellular GSH in the susceptible lymphoma cells. healthline.comchemicalbook.com
The influence of glutathione on macrophages, key cells of the innate immune system, is multifaceted. Macrophages can polarize into different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages having anti-inflammatory and tissue repair functions. Studies have shown that glutathione can promote the polarization of macrophages towards an M1-like phenotype, which is characterized by the production of pro-inflammatory cytokines. mdpi.com In experimental settings with RAW 264.7 macrophage cells, glutathione was found to up-regulate pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.com Furthermore, glutathione has been observed to enhance the phagocytic activity of macrophages, a critical function in clearing pathogens and cellular debris. mdpi.com
However, the pro-inflammatory effects observed with glutathione in some in-vitro macrophage studies contrast with the anti-inflammatory effects reported for SAG in other contexts, highlighting the complexity of its immunomodulatory roles. This discrepancy may be attributed to different experimental models and the specific pathological conditions being studied.
| Cell Type | Effect of this compound / Glutathione | Research Findings |
| T Lymphocytes (Jurkat, Daudi, Raji lymphoma cells) | Induction of Apoptosis | SAG selectively induces apoptosis in specific human lymphoma cell lines in a dose- and time-dependent manner. healthline.comchemicalbook.com |
| Normal BT Lymphocytes | Minimal Effect | SAG has little to no apoptotic effect on normal, non-cancerous lymphocytes. chemicalbook.com |
| Macrophages (RAW 264.7) | Promotion of M1 Polarization and Phagocytosis | Glutathione up-regulates the production of pro-inflammatory cytokines (IL-1β, TNF-α) and enhances phagocytic activity. mdpi.com |
Regulation of Inflammatory Cytokine Production and Signaling
A significant aspect of this compound's immunomodulatory function is its ability to regulate the production and signaling of inflammatory cytokines. Chronic inflammation can lead to increased oxidative stress, a condition that SAG, by replenishing intracellular glutathione, can help mitigate. healthline.com
In a model of liver injury, administration of SAG was shown to strongly decrease the levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1 beta (IL-1β) in both serum and liver tissue. nih.gov This anti-inflammatory effect is linked to the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.gov The activation of NF-κB is a critical step in the transcriptional regulation of many pro-inflammatory genes, and by inhibiting this pathway, SAG can effectively dampen the inflammatory response. frontiersin.org
| Cytokine | Effect of this compound Administration | Signaling Pathway Implication |
| Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Suppression of TLR4/NF-κB signaling nih.gov |
| Interleukin-6 (IL-6) | Decrease | Suppression of TLR4/NF-κB signaling nih.gov |
| Interleukin-1 beta (IL-1β) | Decrease | Suppression of TLR4/NF-κB signaling nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decrease | Implied modulation of inflammatory signaling nih.gov |
S Acetyl L Glutathione in Specific Preclinical Models and Cellular Studies
In Vitro Cellular Research Applications
In the controlled environment of laboratory cell cultures, S-Acetyl-L-glutathione has demonstrated significant effects across a range of cell types and disease models. Its ability to modulate intracellular glutathione (B108866) levels and influence cellular processes like apoptosis has been a key focus of this research.
Fibroblast cell lines, particularly those derived from individuals with genetic disorders, serve as crucial models for studying metabolic diseases. In the context of glutathione synthetase deficiency, a rare autosomal recessive disorder characterized by decreased intracellular glutathione (GSH) levels, this compound has shown promise in restoring normal cellular function.
Research has demonstrated that the addition of SAG to the culture medium of fibroblasts from patients with glutathione synthetase deficiency can effectively raise the intracellular GSH content, thereby normalizing it. graphyonline.com This suggests that SAG can bypass the defective enzymatic step in GSH synthesis. One of the key advantages of this compound is its superior stability in plasma and its ability to be taken up directly by cells, where it is then converted to GSH. nih.gov This makes it a more efficient option for replenishing intracellular GSH compared to supplementing with GSH itself. nih.gov
In studies using human foreskin fibroblasts, viral infection was shown to cause a significant drop in intracellular GSH levels. Treatment with this compound not only replenished these depleted stores but did so more effectively than treatment with an equivalent concentration of GSH. nih.gov
Table 1: Effects of this compound on Fibroblast Models
| Cell Model | Condition | Key Findings |
|---|---|---|
| Fibroblasts from patients with Glutathione Synthetase Deficiency | Glutathione Synthetase Deficiency | Addition of this compound to the culture medium normalized the intracellular glutathione content. graphyonline.com |
The liver is a primary site of glutathione synthesis and is particularly vulnerable to damage from oxidative stress. Hepatic cell models are therefore valuable for investigating the protective effects of antioxidant compounds. This compound has been studied in the context of carbon tetrachloride (CCl4)-induced liver cell injury, a well-established model for studying hepatotoxicity.
In preliminary in vitro studies on primary hepatic cells, pretreatment with this compound was found to significantly protect against the cytotoxic effects of CCl4. mdpi.comresearchgate.netresearchgate.net Exposure to CCl4 typically leads to a marked increase in the release of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which is indicative of cellular damage. However, when the cells were pre-treated with SAG, the levels of these enzymes were significantly reduced, returning to values comparable to those of control groups. mdpi.comresearchgate.netresearchgate.net This suggests that this compound helps to maintain the integrity of the cell membrane in liver cells under toxic stress. mdpi.com
Table 2: Effects of this compound on Hepatic Cell Models
| Cell Model | Inducing Agent | Key Findings |
|---|---|---|
| Primary Hepatic Cells | Carbon Tetrachloride (CCl4) | Pre-treatment with this compound significantly protected against CCl4-induced cytotoxicity. mdpi.comresearchgate.netresearchgate.net |
Studies on PC-12 cells have shown that depletion of glutathione can promote cell death when exposed to toxins like aluminum maltolate. nih.gov Conversely, increasing intracellular glutathione levels with precursors like NAC can offer protection. nih.gov In NSC-34 motor neuron-like cells, which are used as a model for motor neuron diseases, depletion of glutathione has been shown to enhance reactive oxygen species production and promote apoptosis. researchgate.net These findings underscore the importance of maintaining adequate glutathione levels for neuronal cell survival. However, direct evidence from studies utilizing this compound in these specific cell models is currently lacking.
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The ability to selectively induce apoptosis in malignant cells is a key goal of cancer therapy. This compound has been investigated for its potential to trigger this process in various human lymphoma cell lines.
Studies have shown that this compound can induce significant apoptosis in several human lymphoma cell lines, including Daudi, Raji, and Jurkat cells. nih.govnih.govnih.gov This effect was observed to be both dose- and time-dependent. nih.govnih.gov A noteworthy finding from this research is the selectivity of this compound, as it had minimal to no apoptotic effect on normal B and T lymphocytes. nih.gov The mechanism of action appears to be related to a depletion of intracellular glutathione in the sensitive lymphoma cell lines, which contrasts with the GSH-replenishing effect seen in other cell types. nih.govnih.gov
Table 3: Effects of this compound on Lymphoma Cell Lines
| Cell Line | Effect | Key Findings |
|---|---|---|
| Daudi, Raji, Jurkat (Human Lymphoma) | Apoptosis Induction | This compound induced significant apoptosis in a dose- and time-dependent manner. nih.govnih.gov |
| Hut-78 (Human Lymphoma) | No significant effect | This compound did not induce significant apoptosis in this cell line. nih.govnih.gov |
Intracellular glutathione levels play a significant role in the host's response to viral infections. Replenishing these levels is a potential strategy for antiviral therapy. This compound, with its ability to efficiently increase intracellular GSH, has been studied for its antiviral properties, particularly against Herpes Simplex Virus 1 (HSV-1).
In human foreskin fibroblasts infected with HSV-1, this compound has been shown to effectively restore intracellular glutathione levels that are depleted by the viral infection. nih.gov This replenishment of GSH was more efficient with this compound than with glutathione itself. nih.gov Furthermore, this compound demonstrated an ability to inhibit the replication of HSV-1 in these cells. nih.gov Research has also indicated a synergistic anti-HSV-1 effect when this compound is combined with the antiviral drug Acyclovir (ACV). mdpi.com In these combination studies, the presence of this compound significantly enhanced the virus-inhibiting properties of ACV. mdpi.com
Table 4: Antiviral Effects of this compound against HSV-1 in Fibroblasts
| Treatment | Effect on Intracellular GSH | Effect on HSV-1 Replication |
|---|---|---|
| This compound | Efficiently restored levels depleted by infection. nih.gov | Inhibited viral replication. nih.gov |
In Vivo Animal Model Research Applications
To complement the findings from cellular studies, this compound has been evaluated in various animal models to understand its effects in a whole-organism context. These studies have provided evidence for its therapeutic potential in conditions ranging from viral infections to liver disease.
In a mouse model of Herpes Simplex Virus 1 infection, systemic administration of this compound was found to significantly decrease the mortality rate induced by the virus. nih.gov In contrast, treatment with glutathione at the same concentration did not show a protective effect, highlighting the superior in vivo efficacy of the acetylated form. nih.gov
Another area of investigation has been in animal models of liver injury. In mice with liver damage induced by carbon tetrachloride (CCl4), oral administration of this compound demonstrated significant protective effects. nih.gov The treatment restored the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx), and increased the levels of GSH in the liver. nih.gov Concurrently, it reduced markers of oxidative stress, including glutathione disulfide (GSSG) levels, lipid peroxidation, and hydrogen peroxide (H2O2) levels. nih.gov Furthermore, this compound administration was shown to have anti-inflammatory effects, decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in both the serum and the liver.
Studies in healthy dogs have also been conducted to evaluate the impact of this compound supplementation. In a randomized, double-blinded controlled trial, healthy dogs receiving a supplement containing SAG for 35 days showed an increase in the level of the antioxidant enzyme glutathione peroxidase (GPx). researchgate.net In dogs with existing liver disease, a supplement containing S-acetyl-glutathione and silybin (B1146174) was shown to significantly increase the levels of erythrocyte GSH and improve key liver parameters after two weeks of administration. nih.gov
Table 5: In Vivo Research Applications of this compound
| Animal Model | Condition | Key Findings |
|---|---|---|
| hr/hr mice | Herpes Simplex Virus 1 (HSV-1) Infection | Systemic this compound significantly decreased virus-induced mortality. nih.gov |
| Mice | Carbon Tetrachloride (CCl4)-Induced Liver Injury | Oral this compound restored antioxidant enzyme activity, increased liver GSH, and reduced oxidative stress and inflammation. nih.gov |
| Healthy Dogs | Dietary Supplementation | Supplementation with a product containing this compound increased glutathione peroxidase (GPx) levels. researchgate.net |
Hepatic Injury Models (e.g., Carbon Tetrachloride-Induced Liver Injury)
This compound (SAG) has been investigated for its protective effects in preclinical models of liver injury, particularly those induced by carbon tetrachloride (CCl4). CCl4 is a well-established hepatotoxin that induces oxidative stress, inflammation, and subsequent liver damage, providing a relevant model to study potential therapeutic agents.
In a notable in vivo study, the administration of SAG to mice with CCl4-induced liver injury demonstrated significant hepatoprotective effects. The study reported that SAG treatment restored the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are crucial for mitigating oxidative damage. Furthermore, SAG administration replenished the levels of reduced glutathione (GSH) while concurrently decreasing the levels of its oxidized form, glutathione disulfide (GSSG). This shift in the GSH/GSSG ratio is a critical indicator of a restored redox balance within the liver tissue. The treatment also led to a marked reduction in markers of lipid peroxidation and levels of hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS) in the liver. nih.gov
The anti-inflammatory properties of SAG were also evident, as it significantly decreased the serum and liver levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1β (IL-1β). This anti-inflammatory action was associated with the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of the inflammatory response in the liver. Histopathological analysis further confirmed the protective effects of SAG, showing reduced fibrosis, collagen deposition, and hepatocellular damage. chemicalbook.com
Preliminary in vitro analyses on primary hepatic cells exposed to CCl4 also showed that pre-treatment with SAG offered significant protection against cytotoxicity. nih.gov In these cellular models, SAG was effective in reducing the elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key enzymatic markers of liver damage.
| Parameter | Effect of CCl4 | Effect of SAG Treatment |
|---|---|---|
| Superoxide Dismutase (SOD) | Decreased | Restored |
| Glutathione Peroxidase (GPx) | Decreased | Restored |
| Reduced Glutathione (GSH) | Decreased | Restored |
| Glutathione Disulfide (GSSG) | Increased | Reduced |
| Lipid Peroxidation | Increased | Reduced |
| Hydrogen Peroxide (H₂O₂) | Increased | Reduced |
| Reactive Oxygen Species (ROS) | Increased | Reduced |
| TNF-α, IL-6, MCP-1, IL-1β | Increased | Decreased |
| ALT, AST | Increased | Reduced |
Viral Infection Models (e.g., Herpes Simplex Virus 1 Infection)
The efficacy of this compound has also been explored in the context of viral infections, with studies focusing on Herpes Simplex Virus 1 (HSV-1). Viral infections are often associated with a significant depletion of intracellular glutathione, which impairs the host's antioxidant defenses and facilitates viral replication.
In vitro studies using human foreskin fibroblasts infected with HSV-1 have demonstrated that the virus causes a substantial decrease in intracellular GSH levels. Supplementation with SAG was found to be highly effective in a dose-dependent manner at restoring these depleted GSH levels. Notably, the replenishment of intracellular GSH was more efficient with SAG compared to direct supplementation with GSH. nih.govresearchgate.net This enhanced efficacy is attributed to the greater stability of SAG in plasma and its ability to be taken up directly by cells before being converted to GSH. nih.govresearchgate.net
In an in vivo model using hr/hr mice infected with HSV-1, the administration of SAG resulted in a significant reduction in virus-induced mortality. In contrast, treatment with GSH at the same concentration did not show a protective effect. researchgate.net This suggests that SAG is a more suitable agent for antiviral therapy in a living organism, likely due to its superior bioavailability. nih.gov The antiviral activity of glutathione and its derivatives is thought to be related to the inhibition of late stages of the viral replication cycle, including the synthesis of viral proteins like glycoprotein (B1211001) B, which is crucial for the formation of infectious viral particles. researchgate.net
While the direct inhibitory effect of SAG on HSV-1 replication in cell cultures was found to be comparable to that of GSH, its superior performance in the animal model highlights the importance of its pharmacokinetic advantages. researchgate.net The ability of SAG to effectively counteract the virus-induced depletion of intracellular GSH appears to be a key mechanism of its antiviral action. researchgate.net
| Model | Key Finding | Reference |
|---|---|---|
| Human Foreskin Fibroblasts (in vitro) | SAG efficiently and dose-dependently restored intracellular GSH levels depleted by HSV-1 infection, more effectively than GSH. | nih.govresearchgate.net |
| hr/hr Mice (in vivo) | SAG significantly decreased HSV-1-induced mortality, whereas GSH showed no protective effect at the same concentration. | nih.govresearchgate.net |
Models of Oxidative Stress and Redox Imbalance
This compound has demonstrated significant potential in various preclinical and cellular models of oxidative stress and redox imbalance. Its primary mechanism of action in these models is the replenishment and maintenance of intracellular glutathione levels, which is central to the cellular antioxidant defense system.
The neuroprotective effects of glutathione and its precursors have also been considered in models of neurodegenerative diseases, where oxidative stress is a key pathological factor. By improving glutathione levels, it is thought that SAG could help protect neurons from oxidative damage. researchgate.net The maintenance of the redox potential of cells through the preservation of sulfhydryl groups of proteins in their reduced state is a critical function of glutathione that SAG supports. researchgate.net This is particularly important in the brain, which has a high rate of oxidative metabolism and is vulnerable to oxidative damage.
| Model/Condition | Key Findings on this compound | Reference |
|---|---|---|
| Hydrogen Peroxide-Induced Oxidative Stress in Hepatic Cells | Exhibited dose-dependent antioxidant potential and mitigated cytotoxicity. Showed synergistic effects with other antioxidants. | researchgate.net |
| General Cellular Oxidative Stress | Effectively neutralizes free radicals and reduces cellular damage. | gsh-world.com |
| Animal Models of Oxidative Imbalance | Restores glutathione peroxidase (GPx) activity, reduces GSSG, lipid peroxidation, and H₂O₂ levels. | tandfonline.com |
| Neurodegenerative Disease Models (Conceptual) | Theoretically provides neuroprotection by restoring brain glutathione levels and combating oxidative stress. | researchgate.net |
Analytical and Methodological Approaches in S Acetyl L Glutathione and Glutathione Research
Quantification of S-Acetyl-L-Glutathione and Glutathione (B108866) Species in Biological Matrices
Measuring the levels of glutathione species is critical but challenging due to the high reactivity of the thiol group in GSH and its susceptibility to auto-oxidation during sample preparation. mdpi.comnih.gov This necessitates meticulous sample handling, often involving immediate deproteinization and the use of alkylating agents like N-ethylmaleimide (NEM) to stabilize the thiol group and prevent artificial oxidation. nih.govnih.gov While the following methods are robustly established for GSH and GSSG, their application to SAG is less documented, largely due to the rapid in-vivo deacetylation of SAG to GSH, making its direct detection in plasma challenging.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of glutathione species. These methods typically involve a reversed-phase column (e.g., C18) for separation, followed by detection. researchgate.net
UV-Vis Detection: A common approach involves pre-column derivatization of the thiol group to create a chromophore that can be detected by ultraviolet-visible (UV-Vis) spectroscopy. researchgate.net Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) is a classic derivatizing agent for this purpose. researchgate.net A simple and sensitive HPLC-UV method has been developed for GSH in cell cultures, with detection at 280 nm after derivatization. researchgate.net
Fluorescence Detection: For enhanced sensitivity, fluorescent labeling agents are employed. o-Phthalaldehyde (OPA) is a widely used reagent that reacts with the primary amine of GSH (after reduction of GSSG and modification of the thiol group) to form a highly fluorescent derivative. springernature.comnih.gov This allows for detection limits in the picomole range. springernature.comnih.gov Another fluorescent probe, monobromobimane (MBB), also offers high sensitivity for thiol analysis in plant samples. mdpi.com
The choice of column, mobile phase composition, and derivatization agent are critical parameters that are optimized to achieve clear separation and accurate quantification.
Table 1: Examples of HPLC Methods for Glutathione Analysis
| Technique | Derivatizing Agent | Detection Wavelength (nm) | Column Type | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Ellman's Reagent (DTNB) | 280 | C18 Reversed-Phase | 3 µM - 60 µM | 30 pmol per injection | researchgate.net |
| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | Ex: 340, Em: 450 | Not Specified | Not Specified | 15 pmol/ml | springernature.comnih.gov |
| HPLC-Fluorescence | Monobromobimane (MBB) | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or UPLC-MS/MS), offers unparalleled specificity and sensitivity for the analysis of glutathione and its derivatives. nih.gov This technique allows for the direct measurement of the molecular mass of the compounds, providing definitive identification and quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for this purpose. nih.gov The method involves chromatographic separation followed by mass spectrometric detection, where precursor ions are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. researchgate.net
Sample Preparation: As with HPLC, sample preparation is crucial. The use of NEM is ideal for preventing auto-oxidation of GSH. nih.gov Stable isotope-labeled internal standards (e.g., GSH-(13)C, 15N-NEM) are often added to correct for matrix effects and variations in instrument response, ensuring high accuracy. nih.gov
Fragmentation: The fragmentation patterns of glutathione conjugates in the mass spectrometer are well-characterized. For instance, in positive ion mode, GSH conjugates often show characteristic neutral losses corresponding to the glycine (B1666218) and pyroglutamic acid moieties. researchgate.net These predictable fragmentation pathways are used to build highly specific MS/MS methods. researchgate.netnih.gov
LC-MS/MS methods have been developed that demonstrate excellent linearity and accuracy, with lower limits of quantification (LLOQ) in the low micromolar to nanomolar range for both GSH and GSSG. nih.govresearchgate.net
Table 2: Performance of a Validated LC-MS/MS Method for Glutathione
| Analyte | Lower Limit of Detection (LLOD) | Lower Limit of Quantification (LLOQ) | Intra- & Inter-assay CV (%) | Accuracy (%) | Reference |
|---|---|---|---|---|---|
| GSH | 0.4 µM | 1.5 µM | 3.1 - 4.3 | 95 - 101 | nih.gov |
| GSSG | 0.1 µM | 0.1 µM | 3.1 - 4.3 | 95 - 101 | nih.gov |
Spectrophotometric and fluorometric assays are often used for high-throughput analysis of total glutathione or total thiol content.
Spectrophotometry: The classic method, known as the Tietze assay, is an enzymatic recycling assay. It uses DTNB and glutathione reductase. In this reaction, GSSG is reduced to GSH by glutathione reductase, and the GSH then reacts with DTNB to produce a yellow-colored compound (TNB) that can be measured at 412 nm. uni-regensburg.de This recycling process amplifies the signal, increasing the sensitivity of the assay. uni-regensburg.de To measure GSSG specifically, GSH is first masked with a reagent like 2-vinyl-pyridine. nih.gov
Fluorometry: Fluorometric methods offer higher sensitivity than spectrophotometry. Reagents like OPA can be used to generate a fluorescent product upon reaction with GSH, allowing for quantification in samples like erythrocytes. rsc.org
While these methods are valuable for assessing total antioxidant capacity, they may lack the specificity to distinguish between different thiol-containing molecules without a prior separation step like chromatography.
Electrochemical methods provide a sensitive and often rapid alternative for the detection of glutathione. These techniques measure the current generated from the oxidation or reduction of GSH at an electrode surface.
Voltammetry: Techniques like differential pulse voltammetry (DPV) have been successfully applied. nih.gov The development of modified electrodes, for example, using silver-based metal-organic frameworks, can enhance sensitivity and selectivity, achieving detection limits in the nanomolar range. nih.gov Some methods rely on the selective reaction of GSH with redox indicators, where the formation of a GSH adduct results in a measurable shift in the oxidation potential, allowing for its discrimination from other thiols like cysteine and homocysteine. nih.gov
These sensor-based approaches hold promise for the development of portable and real-time monitoring devices for glutathione.
Table 3: Examples of Electrochemical Methods for Glutathione Detection
| Technique | Electrode/Sensor Type | Linear Range | Limit of Detection | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry | Silver-based Metal Organic Framework (Ag-MOF) | 0.1 nM - 1 µM | 0.018 nM | nih.gov |
| Cyclic Voltammetry | Fluorone black redox indicator | Not Specified | Not Specified | nih.gov |
Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. It offers advantages of short analysis times and minimal sample consumption.
A new approach for the direct determination of both GSH and GSSG in whole blood has been developed using CE. nih.gov This method incorporates a sample stacking technique to enhance sensitivity, achieving a quantification limit of 1.5 µM for GSSG with an analysis time of just 8 minutes. nih.gov
For even greater sensitivity, CE is often coupled with laser-induced fluorescence (LIF) detection. This requires derivatizing the thiols with a fluorescent tag prior to analysis. CE-LIF is one of the most sensitive analytical tools available, capable of detecting analytes at extremely low concentrations.
Assessment of Cellular Redox State and Oxidative Stress Markers
The analytical methods described above provide the quantitative data necessary to assess the cellular redox state, a critical indicator of cell health and oxidative stress.
Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them. nih.gov The glutathione system is a central component of this defense.
The GSH/GSSG Ratio: The most important biomarker derived from glutathione measurements is the ratio of its reduced form (GSH) to its oxidized form (GSSG). nih.gov In healthy cells, the vast majority of the glutathione pool (over 90%) exists in the reduced GSH form. nih.gov A significant decrease in the GSH/GSSG ratio is a hallmark of oxidative stress, indicating that the cell's antioxidant capacity is overwhelmed. nih.govnist.gov This ratio is a sensitive indicator of cellular toxicity and is widely used to evaluate the redox environment of a cell. nih.gov
Antioxidant Enzymes: The activity of enzymes related to the glutathione system also serves as important markers. These include:
Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid peroxides, using GSH as a reductant in the process, which converts GSH to GSSG. mdpi.comnih.gov
Glutathione Reductase (GR): This enzyme is crucial for maintaining a high GSH/GSSG ratio by catalyzing the reduction of GSSG back to GSH, a reaction that requires NADPH. mdpi.comnih.gov
Other Oxidative Stress Markers: The levels of glutathione and the activity of related enzymes are often measured alongside other biomarkers of oxidative damage. These can include products of lipid peroxidation (e.g., malondialdehyde), protein oxidation (e.g., protein carbonyls), and DNA oxidation (e.g., 8-oxoguanine). mdpi.com
Together, the direct measurement of this compound's downstream effectors, GSH and GSSG, and the assessment of related enzymatic activities provide a comprehensive picture of the cellular redox status and the extent of oxidative stress. nih.gov
Measurement of GSH/GSSG Ratios and Redox Potential
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular health and the intracellular redox environment. nih.govtandfonline.com A high GSH/GSSG ratio is indicative of a healthy cellular redox state, while a decrease in this ratio suggests a shift towards oxidative stress. nih.gov The redox potential of the GSH/GSSG couple, which can be calculated using the Nernst equation, provides a quantitative measure of this balance. biorxiv.orgnih.gov
Several analytical techniques are employed to measure GSH and GSSG levels accurately. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with ultraviolet (UV) or fluorescence detection. oup.comnih.gov To enhance sensitivity and selectivity, pre-column derivatization of the thiol group of GSH is a common practice. mdpi.com Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with GSH to form a highly fluorescent derivative, allowing for sensitive detection. nih.govspringernature.com
Ellman's Reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB): Reacts with the free thiol of GSH to produce a colored product that can be measured spectrophotometrically at 412 nm. tandfonline.comresearchgate.net
Monobromobimane (mBBr): Forms a stable, fluorescent adduct with GSH. mdpi.com
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with the amine group of glutathione to yield a fluorescent derivative. nih.gov
Enzymatic recycling assays represent another common approach for quantifying total glutathione. tandfonline.comresearchgate.net In this method, glutathione reductase is used to reduce GSSG to GSH, which is then reacted with a chromogenic substrate like DTNB. The rate of color formation is proportional to the total glutathione concentration. 3hbiomedical.com3hbiomedical.com To specifically measure GSSG, GSH is first masked using a scavenger like N-ethylmaleimide (NEM) or 2-vinylpyridine. nih.govresearchgate.net
The redox potential of the GSH/GSSG pool can be determined using genetically encoded fluorescent biosensors, such as redox-sensitive green fluorescent proteins (roGFPs). biorxiv.org These biosensors can be targeted to specific subcellular compartments, providing real-time insights into the localized redox environment. biorxiv.orgnih.gov
| Method | Principle | Detection | Key Features |
|---|---|---|---|
| HPLC with Pre-column Derivatization | Separation of derivatized GSH and GSSG based on their physicochemical properties. | UV/Vis or Fluorescence | High sensitivity and specificity; allows for simultaneous quantification of GSH and GSSG. |
| Enzymatic Recycling Assay | Amplification of the signal through the cyclic reduction of GSSG to GSH by glutathione reductase. | Colorimetric (e.g., at 412 nm) | High sensitivity; suitable for measuring total glutathione. GSSG can be measured after masking GSH. |
| Genetically Encoded Fluorescent Biosensors (e.g., roGFP2) | Real-time measurement of the GSH/GSSG redox potential in living cells. | Fluorescence Ratio | Allows for subcellular and dynamic measurements of redox potential. |
Quantification of Indicators of Oxidative Damage (e.g., Lipid Peroxidation Products, Hydrogen Peroxide Levels)
The efficacy of this compound in combating oxidative stress is often evaluated by measuring the levels of various biomarkers of oxidative damage. Among the most commonly assessed are lipid peroxidation products and hydrogen peroxide (H₂O₂).
Lipid Peroxidation Products:
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of various by-products that can be quantified as an indicator of oxidative stress. niscpr.res.in
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This is one of the most frequently used methods to estimate lipid peroxidation. nih.govniscpr.res.in The assay measures malondialdehyde (MDA), a major end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically at approximately 532 nm. nih.govspringernature.com While widely used due to its simplicity, the TBARS assay has limitations in terms of specificity, as TBA can react with other aldehydes present in biological samples. niscpr.res.in
Measurement of Conjugated Dienes: The initial phase of lipid peroxidation involves the formation of conjugated dienes, which absorb UV light at 230-235 nm. springernature.com This method provides an early indication of lipid oxidation.
Quantification of Lipid Hydroperoxides: These are primary products of lipid peroxidation and can be measured using various techniques, including HPLC and colorimetric assays. niscpr.res.in
Analysis of 4-hydroxynonenal (4-HNE): 4-HNE is a specific and toxic aldehyde product of lipid peroxidation that can be quantified using chromatographic methods or ELISA kits. nih.gov
Hydrogen Peroxide Levels:
Hydrogen peroxide is a reactive oxygen species that plays a significant role in cellular signaling and oxidative damage. Its quantification provides a direct measure of oxidative stress. sigmaaldrich.com
Fluorometric Assays: These assays are highly sensitive and widely used for H₂O₂ detection. nih.gov One common method utilizes horseradish peroxidase (HRP) to catalyze the reaction between H₂O₂ and a fluorogenic substrate, such as Amplex Red or resorufin, to produce a highly fluorescent product. sigmaaldrich.comcellbiolabs.comnih.gov
Spectrophotometric Assays: The ferrous oxidation-xylenol orange (FOX) assay is a common spectrophotometric method where H₂O₂ oxidizes Fe(II) to Fe(III) in the presence of xylenol orange, forming a colored complex. researchgate.netmdpi.com Another method involves the reaction of H₂O₂ with titanium sulfate to form a yellow-colored complex. mdpi.com
Catalase Control: To ensure the specificity of H₂O₂ measurement, it is crucial to include a control with catalase, an enzyme that specifically degrades H₂O₂. nih.gov A decrease in the signal in the presence of catalase confirms that the measured substance is indeed H₂O₂. nih.gov
| Study Focus | Model | Treatment | Measured Marker | Analytical Method | Result | Reference |
|---|---|---|---|---|---|---|
| Liver Injury | Healthy Dogs | S-acetyl-glutathione Supplement | Glutathione Peroxidase (GPx) | Enzymatic Assay | Increased GPx levels | tandfonline.com |
| Comparative Bioavailability | Healthy Volunteers | S-acetyl-glutathione | GSH/GSSG Ratio | Not specified | Higher GSH/GSSG ratio compared to oral GSH | nih.gov |
| Bioavailability Study | Healthy Volunteers | S-acetyl-glutathione | Plasma GSH levels | Not specified | Significantly higher plasma GSH Cmax and AUC vs. oral GSH | glutathionepharmacist.com |
Emerging Research Avenues and Conceptual Frameworks in S Acetyl L Glutathione Studies
Interplay with Other Cellular Metabolic Pathways and Precursor Availability
The cellular glutathione (B108866) pool is dynamically regulated and intricately linked with several metabolic pathways. The availability of its constituent amino acids—cysteine, glutamate (B1630785), and glycine (B1666218)—is a critical determinant of glutathione synthesis. nih.gov S-acetyl-L-glutathione's primary role in this context is as a glutathione prodrug that can effectively bypass the enzymatic steps of de novo synthesis, thereby directly influencing the intracellular glutathione concentration. casi.orgresearchgate.net
Glutamine Catabolism: Glutamine is a key amino acid in cancer metabolism, where it serves as a major source of carbon and nitrogen for biosynthesis. nih.govresearchgate.net The first step in glutamine utilization is its conversion to glutamate, a direct precursor for glutathione synthesis. researchgate.net In states of high metabolic demand or oxidative stress, cancer cells often exhibit an increased dependence on glutamine catabolism to fuel the tricarboxylic acid (TCA) cycle and maintain their antioxidant defenses, including glutathione synthesis. nih.govkonstantinioncenter.org By providing a direct source of glutathione, this compound can potentially alleviate the metabolic burden of de novo synthesis from glutamine-derived glutamate. This interplay suggests that SAG could modulate the metabolic phenotype of cells, particularly those with high rates of glutamine consumption.
Cysteine Availability: The availability of cysteine is often the rate-limiting factor in glutathione synthesis. nih.govtandfonline.com The disulfide form of cysteine, cystine, is taken up by cells via the xCT transporter and must be reduced to cysteine intracellularly. nih.gov Conditions that limit cysteine availability, such as dysfunction of the xCT transporter, can lead to glutathione depletion and induce forms of cell death like ferroptosis. jst.go.jp this compound, by delivering glutathione directly into the cell, circumvents the need for cysteine uptake and subsequent enzymatic reactions for glutathione synthesis. casi.orgesliteglutathione.com This has significant implications for conditions characterized by impaired cysteine availability or transport.
The following table summarizes the key metabolic precursors for glutathione synthesis and how this compound bypasses these requirements.
| Precursor | Role in Glutathione Synthesis | How this compound Intervenes |
| Glutamine | Catabolized to glutamate, a direct precursor for glutathione synthesis. researchgate.net | Bypasses the need for glutamate derived from glutamine by directly supplying the complete glutathione molecule. |
| Cysteine | The rate-limiting amino acid for de novo glutathione synthesis. nih.govtandfonline.com | Circumvents the requirement for cellular uptake and incorporation of cysteine into the glutathione tripeptide. |
| Glycine | The third amino acid component of the glutathione tripeptide. | Directly provides glycine as part of the intact this compound molecule. |
Advanced Understanding of this compound-Mediated Post-Translational Modifications and Their Functional Consequences
Once deacetylated intracellularly to yield active glutathione, this compound contributes to the pool of glutathione available for post-translational modifications, most notably S-glutathionylation. esliteglutathione.com S-glutathionylation is the reversible formation of a mixed disulfide bond between a glutathione molecule and a reactive cysteine residue on a target protein. creative-proteomics.comcreative-proteomics.com This modification serves as a crucial mechanism for redox signaling and the regulation of protein function. nih.govmdpi.com
The functional consequences of S-glutathionylation are diverse and protein-specific, ranging from the inhibition or activation of enzymes to alterations in protein localization and protein-protein interactions. creative-proteomics.comresearchgate.net This redox-sensitive modification protects critical cysteine residues from irreversible oxidation and plays a regulatory role in a multitude of cellular processes. nih.gov
Proteomic Identification of S-Glutathionylated Proteins: Advanced proteomic techniques have enabled the large-scale identification of proteins susceptible to S-glutathionylation under various conditions. nih.govacs.org These studies have revealed that S-glutathionylation targets proteins involved in a wide array of cellular functions, including:
Metabolism (e.g., carbon and nitrogen metabolism) acs.orgresearchgate.net
Cell signaling and survival nih.gov
Stress responses acs.orgresearchgate.net
For instance, a quantitative mass spectrometry-based proteomic approach identified 364 cysteine sites on 265 proteins that were sensitive to S-glutathionylation in response to hydrogen peroxide treatment in macrophages. nih.gov Functional analysis of these proteins indicated significant enrichment in categories related to free radical scavenging and cell death/survival. nih.gov
Functional Consequences of S-Glutathionylation: The modification of specific proteins through S-glutathionylation can have profound effects on their activity. For example, studies have shown that enzymes such as enolase and 6-phosphogluconolactonase are inhibited by glutathionylation. pnas.org In contrast, the activity of other proteins may be enhanced or their function otherwise modulated. The reversibility of S-glutathionylation, catalyzed by enzymes like glutaredoxin, allows for dynamic regulation in response to changes in the cellular redox environment. nih.gov
The table below provides examples of proteins identified as targets of S-glutathionylation and the potential functional outcomes of this modification.
| Protein Target | Cellular Function | Potential Functional Consequence of S-Glutathionylation |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, apoptosis | Inhibition of glycolytic activity, modulation of apoptotic signaling nih.gov |
| Peroxiredoxin | Antioxidant defense | Regulation of enzymatic activity in peroxide detoxification acs.org |
| Enolase | Glycolysis | Inhibition of enzymatic activity pnas.org |
| Cyclophilin | Protein folding | No significant change in peptidylprolyl isomerase activity pnas.org |
Development of Novel Methodologies for Investigating this compound Mechanisms and Interactions
A deeper understanding of the mechanisms and interactions of this compound necessitates the development and application of sophisticated analytical techniques. These methodologies are crucial for accurately quantifying SAG and its metabolites, visualizing its subcellular distribution, and identifying its interaction partners.
Mass Spectrometry-Based Approaches: Mass spectrometry (MS) is a cornerstone for the sensitive and specific detection of glutathione and its derivatives. nih.govresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) allows for the precise quantification of this compound and the differentiation between its reduced (GSH) and oxidized (GSSG) forms following intracellular conversion. uni-regensburg.de Advanced MS techniques, such as those utilized in redox proteomics, are also instrumental in identifying the specific cysteine residues on proteins that undergo S-glutathionylation. creative-proteomics.comnih.gov Novel MS-based workflows, including constant neutral loss scanning and predictive multiple reaction monitoring (pMRM), are being developed to enhance the detection of glutathione conjugates. sciex.com
Fluorescent Probes for Live-Cell Imaging: The development of novel fluorescent probes enables the real-time visualization and quantification of glutathione dynamics within living cells and organisms. rsc.orgnih.gov These probes can be designed to be highly selective for glutathione over other biothiols like cysteine and homocysteine. rsc.org Some advanced probes are ratiometric and reversible, allowing for quantitative measurements of glutathione concentrations with subcellular resolution. nih.gov Such tools are invaluable for studying the compartmentalization of glutathione and the immediate effects of this compound administration on intracellular glutathione levels in different organelles. nih.gov
Electrochemical Sensors: Electrochemical sensors offer a sensitive and often real-time platform for the detection of glutathione. nih.govmdpi.com These sensors can be based on various principles, including the use of modified electrodes with materials like poly-m-aminophenol or metal-organic frameworks that exhibit a specific electrochemical response to glutathione. nih.govresearchgate.net Molecularly imprinted polymers are also being explored for the highly selective electrochemical sensing of oxidized glutathione. rsc.org The continuous development of these sensors holds promise for applications in monitoring glutathione levels in biological samples and potentially in vivo.
The following table highlights some of the novel methodologies used in this compound research and their specific applications.
| Methodology | Principle | Application in this compound Research |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. uni-regensburg.de | Quantifying intracellular levels of this compound and its conversion to GSH and GSSG. |
| Redox Proteomics | Mass spectrometry-based identification and quantification of redox-modified proteins. creative-proteomics.comnih.gov | Identifying specific proteins and cysteine residues that undergo S-glutathionylation following an increase in intracellular glutathione from SAG. |
| Reversible Ratiometric Fluorescent Probes | Fluorescent molecules that exhibit a change in emission properties upon reversible binding to glutathione, allowing for quantitative imaging. nih.gov | Real-time imaging and quantification of changes in glutathione concentration in specific cellular compartments after SAG administration. |
| Metal-Organic Framework (MOF)-Based Electrochemical Sensors | MOFs modified on an electrode surface that show a change in electrochemical signal upon specific interaction with glutathione. nih.gov | Highly sensitive and selective detection of glutathione levels in biological fluids, which can be correlated with SAG administration. |
Q & A
Q. What in vitro models are optimal for studying SAG’s antioxidant effects in hepatic oxidative stress?
- Methodological Answer : Human hepatocyte lines (e.g., HepG2) treated with H2O2 (100–500 μM) to induce oxidative stress are widely used. Measure cell viability (MTT assay), ROS levels (DCFDA fluorescence), and antioxidant markers (e.g., GSH/GSSG ratio via Ellman’s reagent). Dose-response studies (0.1–1 mg/ml SAG) should include positive controls (e.g., N-acetylcysteine) . Trolox Equivalent Antioxidant Capacity (TEAC) assays can quantify synergistic effects in combination therapies .
Q. How can researchers ensure reproducibility in SAG studies, particularly in enzymatic assays and animal models?
- Methodological Answer : Standardize protocols using certified reference materials (e.g., Sigma-Aldrich SAG) and validate assays with inter-laboratory comparisons. For animal models, specify strain, age, and dosing regimens (e.g., oral vs. intravenous). Report GSH quantification methods (e.g., fluorometric kits with NADPH recycling) and include raw data in supplementary materials . Use guidelines from Chemical Senses for statistical rigor in data interpretation .
Advanced Research Questions
Q. What mechanisms explain SAG’s ability to penetrate mitochondrial membranes and enhance detoxification pathways?
- Methodological Answer : Investigate SAG’s mitochondrial uptake using fluorescent probes (e.g., MitoTracker) in live-cell imaging. Measure mitochondrial membrane potential (JC-1 dye) and ATP production (luciferase assays) under oxidative stress. For detoxification, analyze acetylation of xenobiotics via LC-MS/MS and correlate with SAG-thioesterase activity in cytoplasmic fractions . Knockout models (e.g., thioesterase-deficient cells) can isolate SAG-specific effects .
Q. How should researchers analyze contradictory data on SAG’s efficacy in different oxidative stress models (e.g., liver vs. neuronal cells)?
- Methodological Answer : Conduct systematic reviews to compare outcomes across models, noting variables like cell type, stressor (H2O2 vs. paraquat), and SAG concentration. Use meta-analysis tools (e.g., RevMan) to calculate effect sizes. Inconsistent results may arise from differences in thioesterase expression or redox buffering capacity; validate with gene expression profiling (qPCR for GSTA1, GSTP1) .
Q. What experimental strategies are effective in studying synergistic interactions between SAG and other antioxidants (e.g., Vitamin E, silymarin)?
- Methodological Answer : Use factorial design experiments to test combinations (e.g., SAG + Vitamin E at varying ratios). Assess synergy via isobolograms or Chou-Talalay’s Combination Index. Measure lipid peroxidation (TBARS assay) and glutathione peroxidase (GPx) activity. In vivo, employ co-treatment models with histopathological scoring of liver sections . For mechanistic insights, perform RNA-seq to identify upregulated antioxidant pathways (e.g., Nrf2/ARE signaling) .
Data Presentation and Validation
Q. What analytical techniques are recommended for quantifying SAG and its metabolites in biological samples?
- Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-SAG) for high sensitivity. Validate methods per ICH guidelines (linearity: R<sup>2</sup> >0.99, LOQ ≤1 ng/ml). For cellular uptake studies, combine with fluorescent probes (e.g., NALC-capped CdTe quantum dots) in "off-on" biosensors, which detect GSH regeneration post-SAG treatment .
Q. How should researchers address potential conflicts of interest in studies involving SAG-containing commercial formulations (e.g., Glutasyl)?
- Methodological Answer : Disclose funding sources and author affiliations in compliance with ICMJE guidelines. Use blinded protocols for data collection and analysis. Include independent replication in non-industry labs. For peer review, submit raw datasets and statistical code to repositories like Figshare .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
